molecular formula C9H18ClNO2 B2835001 Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride CAS No. 2287332-36-7

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B2835001
CAS No.: 2287332-36-7
M. Wt: 207.7
InChI Key: XQFWSNLGAPGBBR-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a hydrochloride salt form of ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate, which is a cyclobutane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride typically involves the reaction of ethyl cyclobutanecarboxylate with 2-aminoethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclobutanecarboxylate: A closely related compound used in similar applications.

    Cyclobutanecarboxylic acid: Another related compound with different functional groups.

Uniqueness

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-8(11)9(6-7-10)4-3-5-9;/h2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFWSNLGAPGBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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